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molecular formula C15H21BN2O7S B8526108 B-[2-[[(4,5-dimethyl-3-isoxazolyl)[(2-methoxyethoxy)methyl]amino]sulfonyl]phenyl]Boronic acid

B-[2-[[(4,5-dimethyl-3-isoxazolyl)[(2-methoxyethoxy)methyl]amino]sulfonyl]phenyl]Boronic acid

Cat. No. B8526108
M. Wt: 384.2 g/mol
InChI Key: UWTINOJTWXLCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05846990

Procedure details

To a solution of the title compound of step C (22.16 g, 52.85 mmol) in 264 ml THF at -95° C., n-butyl lithium (2M solution in pentane, 29.07 ml, 58.14 mmol) was added. The mixture was stirred at -95° C. for 10 minutes and trimethylborate (6.59 g, 63.42 mmol) was added and stirred at -78° C. for 15 minutes. The cold bath was removed and the mixture was warmed to room temperature slowly and stirred at room temperature for 0.5 hr. The mixture was then cooled to 0° C. and 100 ml 3N HCl was added dropwise. After stirring for 30 minutes, the mixture was extracted with CH2Cl2 (300 ml, 100 ml). The combined organic extracts were washed with 30 ml brine, dried and concentrated to give 2-borono-N-(4,5-dimethyl-3-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide as a gum.
Quantity
22.16 g
Type
reactant
Reaction Step One
Quantity
29.07 mL
Type
reactant
Reaction Step One
Name
Quantity
264 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]([C:18]1[C:22]([CH3:23])=[C:21]([CH3:24])[O:20][N:19]=1)[CH2:12][O:13][CH2:14][CH2:15][O:16][CH3:17])(=[O:10])=[O:9].C([Li])CCC.C[O:31][B:32](OC)[O:33]C>C1COCC1>[B:32]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]([C:18]1[C:22]([CH3:23])=[C:21]([CH3:24])[O:20][N:19]=1)[CH2:12][O:13][CH2:14][CH2:15][O:16][CH3:17])(=[O:10])=[O:9])([OH:33])[OH:31]

Inputs

Step One
Name
Quantity
22.16 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)N(COCCOC)C1=NOC(=C1C)C
Name
Quantity
29.07 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
264 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.59 g
Type
reactant
Smiles
COB(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-95 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -95° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at -78° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature slowly
STIRRING
Type
STIRRING
Details
stirred at room temperature for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
ADDITION
Type
ADDITION
Details
100 ml 3N HCl was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (300 ml, 100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with 30 ml brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
B(O)(O)C1=C(C=CC=C1)S(=O)(=O)N(COCCOC)C1=NOC(=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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